molecular formula C13H15NO3 B5570158 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE

1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE

Cat. No.: B5570158
M. Wt: 233.26 g/mol
InChI Key: GREBWDHJEBOBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which includes both hydroxy and hydroxyethyl groups attached to an indole ring. This structure imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yield the desired indole derivative in good yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalysis are often employed to enhance yield and reduce environmental impact. The use of high-purity reagents and controlled reaction conditions are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The hydroxy and hydroxyethyl groups enable the compound to form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

  • 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one
  • 1-(2-Hydroxy-5-methylphenyl)ethan-1-one
  • 2-Hydroxy-5-methoxyacetophenone

Comparison: 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is unique due to the presence of both hydroxy and hydroxyethyl groups on the indole ring, which imparts distinct chemical and biological properties. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .

Properties

IUPAC Name

1-[5-hydroxy-1-(2-hydroxyethyl)-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-13(9(2)16)11-7-10(17)3-4-12(11)14(8)5-6-15/h3-4,7,15,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBWDHJEBOBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CCO)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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